molecular formula C13H16ClN5O B2935682 1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326893-15-5

1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2935682
CAS No.: 1326893-15-5
M. Wt: 293.76
InChI Key: MNEOBXNHIQNUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'CLP' and is a member of the triazole family of compounds.

Scientific Research Applications

Synthetic Routes and Chemical Properties

Synthetic Approaches and Chemical Stability

1,2,3-triazoles, including derivatives similar to the specified compound, are synthesized through various methods, including the Huisgen cycloaddition reaction. This approach, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is noted for its regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. These compounds exhibit remarkable stability and have been involved in hydrogen bonding and dipole-dipole interactions due to their significant dipole moment, facilitating their interaction with biological targets (Kaushik et al., 2019).

Applications in Drug Discovery and Material Science

Biological Activities and Pharmaceutical Applications

Derivatives of 1,2,3-triazoles have been extensively explored for their therapeutic potentials, including antimicrobial, antitumoral, and antiviral activities. Their utility in drug discovery is attributed to their ability to interact with various biological targets, offering a platform for developing new pharmacological agents (Ferreira et al., 2013).

Material Science and Chemical Synthesis

The triazole ring's stability under various conditions makes it an excellent scaffold for developing materials with specific properties, including liquid crystals and polymers. Its application extends to solid-phase organic synthesis, providing a versatile tool for constructing complex molecules for material science applications (Kaushik et al., 2019).

Environmental Impact and Toxicology

Environmental Persistence and Toxicology

Some studies have assessed the environmental impact of chlorophenols and related compounds, which are structural components of the specified chemical. These compounds exhibit moderate to considerable toxicity to aquatic life and humans, depending on the exposure level and duration. Their environmental fate is influenced by their ability to undergo biodegradation, which varies based on microbial activity and environmental conditions (Krijgsheld & Gen, 1986).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O/c1-18(2)7-6-15-13(20)12-9-19(17-16-12)11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEOBXNHIQNUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.